molecular formula C24H19N3O3 B12493342 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide

Cat. No.: B12493342
M. Wt: 397.4 g/mol
InChI Key: JIDIJCLABWTVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-benzoylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is a complex organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzoylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Benzoylphenyl Intermediate: This step involves the acylation of a phenyl group with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the Methyl-oxophthalazinyl Intermediate: This step involves the cyclization of a suitable precursor to form the phthalazinone ring, followed by methylation.

    Coupling Reaction: The final step involves the coupling of the benzoylphenyl intermediate with the methyl-oxophthalazinyl intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzoylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-benzoylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-benzoylphenyl)-2-(4-oxophthalazin-1-yl)acetamide: Similar structure with a different substitution pattern on the phthalazinone ring.

    N-(4-benzoylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide: Similar structure with a different substitution pattern on the benzoylphenyl group.

Uniqueness

N-(3-benzoylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing targeted applications in research and industry.

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

N-(3-benzoylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C24H19N3O3/c1-27-24(30)20-13-6-5-12-19(20)21(26-27)15-22(28)25-18-11-7-10-17(14-18)23(29)16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H,25,28)

InChI Key

JIDIJCLABWTVJF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.